

1,2,3,6,7,8-Hexachlorodibenzofuran chemical properties

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Compound of Interest

Compound Name:

1,2,3,6,7,8
Hexachlorodibenzofuran

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An In-depth Technical Guide on the Core Chemical Properties of **1,2,3,6,7,8- Hexachlorodibenzofuran**

This guide provides a detailed overview of the chemical and physical properties of **1,2,3,6,7,8-Hexachlorodibenzofuran** (1,2,3,6,7,8-HCDF), a polychlorinated dibenzofuran (PCDF). It is intended for researchers, scientists, and professionals in drug development and environmental science. This document summarizes key quantitative data, outlines experimental protocols for its analysis, and visualizes the primary signaling pathway it modulates.

Core Chemical and Physical Properties

1,2,3,6,7,8-HCDF is a solid, synthetic compound that is sparingly soluble in chloroform and slightly soluble in ethyl acetate.[1] As with other PCDFs, it is a persistent environmental pollutant and is known for its toxic effects, which are mediated through the aryl hydrocarbon receptor (AhR).[2][3]

General Properties



Property	Value	Source
IUPAC Name	1,2,3,6,7,8- hexachlorodibenzofuran	[2]
Synonyms	1,2,3,6,7,8-HxCDF, PCDF 121, 2,3,4,7,8,9- [1][4] Hexachlorodibenzofuran	
CAS Number	57117-44-9	[4]
Molecular Formula	C12H2Cl6O	[4]
Molecular Weight	374.86 g/mol	[4]
Physical State	Solid	[1]

Physicochemical Data

Precise experimental data for the melting point, boiling point, and vapor pressure of 1,2,3,6,7,8-HCDF are not readily available in the provided search results. The data for a related isomer, 1,2,3,4,7,8-hexachlorodibenzofuran (CAS 70648-26-9), are sometimes reported and are presented here for reference, but it is crucial to note that these are not the values for the 1,2,3,6,7,8- isomer.

Property	Value	Notes	Source
Melting Point	226°C	Value for 1,2,3,4,7,8- HCDF isomer	[5]
Boiling Point	510.41°C	Estimated value for 1,2,3,4,7,8-HCDF isomer	[5]
Water Solubility	-	Data not available	
Vapor Pressure	-	Data not available	_
Log K _° w (Octanol- Water Partition Coefficient)	6.9	Computed value (XLogP3)	[2]



Toxicological Properties and Signaling Pathway

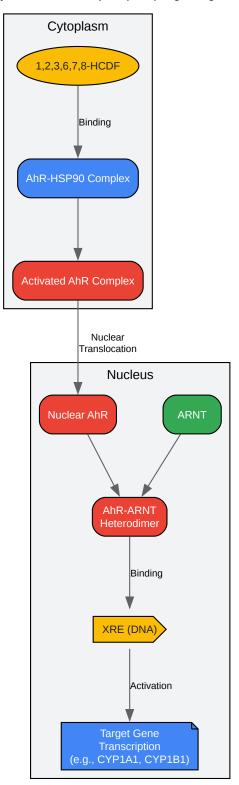
The primary mechanism of toxicity for 1,2,3,6,7,8-HCDF is through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2] This interaction initiates a cascade of gene expression changes, leading to various toxic responses.

Upon entering the cell, 1,2,3,6,7,8-HCDF binds to the AhR, which is located in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (HSP90).[6] Ligand binding causes the translocation of the AhR complex into the nucleus. Inside the nucleus, the AhR dissociates from its chaperones and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[7] This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.[2]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway



Aryl Hydrocarbon Receptor (AhR) Signaling Pathway



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Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 1,2,3,6,7,8-HCDF.

Experimental Protocols for Analysis

The standard methods for the analysis of 1,2,3,6,7,8-HCDF in environmental and biological samples are based on United States Environmental Protection Agency (EPA) methods, such as EPA Method 1613B, 8280A, and 8290A.[8][9] These methods are designed for the detection of a wide range of polychlorinated dibenzo-p-dioxins and dibenzofurans. A generalized workflow is described below.

Generalized Analytical Workflow

- Sample Extraction: The sample (e.g., soil, water, tissue) is extracted using an appropriate solvent, often toluene or hexane, to isolate the organic compounds.
- Isotope Dilution: Prior to extraction, the sample is spiked with a known amount of a ¹³C-labeled internal standard of 1,2,3,6,7,8-HCDF. This allows for accurate quantification by correcting for any loss of the analyte during sample preparation and analysis.[8]
- Sample Cleanup: The extract undergoes a multi-step cleanup process to remove interfering compounds. This typically involves column chromatography with various adsorbents like silica gel, alumina, and activated carbon.[8]
- Concentration: The cleaned extract is concentrated to a small volume, typically under a
 gentle stream of nitrogen.
- Instrumental Analysis: The final extract is analyzed by high-resolution gas chromatography
 coupled with high-resolution mass spectrometry (HRGC-HRMS).[8] The HRGC separates
 the different PCDF congeners, and the HRMS allows for their sensitive and specific detection
 and quantification.



Sample Collection (Soil, Water, etc.) Internal Standard Spiking (13C-labeled 1,2,3,6,7,8-HCDF) Solvent Extraction Multi-step Cleanup (e.g., Column Chromatography) Concentration HRGC-HRMS Analysis

Generalized Analytical Workflow for 1,2,3,6,7,8-HCDF

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Data Analysis and Quantification

Caption: A generalized workflow for the analysis of 1,2,3,6,7,8-HCDF in environmental samples.



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